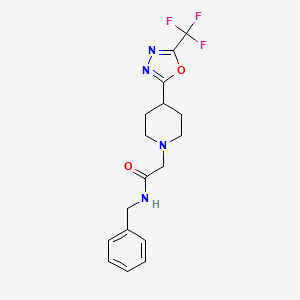

N-benzyl-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-benzyl-2-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3N4O2/c18-17(19,20)16-23-22-15(26-16)13-6-8-24(9-7-13)11-14(25)21-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSHUCRPKWYWISO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)CC(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide typically involves multiple steps:

Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Attachment of the piperidine ring: This can be done through nucleophilic substitution reactions where the oxadiazole derivative reacts with a piperidine derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and piperidine moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance:

- In vitro Studies : A study highlighted that certain oxadiazole derivatives demonstrated IC50 values lower than standard chemotherapeutic agents against multiple cancer types, including breast and colon cancer . Specifically, compounds related to N-benzyl-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide showed promising results in inhibiting cell proliferation.

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HEPG2 | 1.18 | |

| Compound B | MCF7 | 0.67 | |

| N-benzyl derivative | HCT116 | 0.420 |

Enzyme Inhibition Studies

This compound has also been studied for its enzyme inhibitory properties. Research indicates its potential in inhibiting specific enzymes linked to cancer progression:

- Alkaline Phosphatase Inhibition : The compound exhibited effective inhibition of alkaline phosphatase with an IC50 value significantly lower than the standard reference drug . This suggests a mechanism that may contribute to its anticancer efficacy.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of N-benzyl derivatives with target proteins:

- Binding Affinity : The compound showed a favorable binding affinity towards specific receptors implicated in cancer signaling pathways. For example, docking studies revealed binding energies indicative of strong interactions with the target enzyme structures .

Table 2: Molecular Docking Results

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group and oxadiazole ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-substituted Acetamides with Oxadiazole-Piperidine Hybrids

Compound A : 2-(5-(1-(Phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide derivatives ()

- Key Differences : Replaces the trifluoromethyl group with a phenylsulfonyl substituent.

- Impact : The sulfonyl group increases polarity and hydrogen-bonding capacity, altering pharmacokinetics (e.g., reduced blood-brain barrier penetration compared to the trifluoromethyl analogue).

- Biological Activity : Demonstrated antibacterial efficacy against Staphylococcus aureus (MIC = 8–16 µg/mL) .

- Compound B: N-(4-phenylthiazol-2-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide () Key Differences: Substitutes piperidine with a pyridine-linked oxadiazole and replaces benzyl with a thiazole ring.

Thiadiazole vs. Oxadiazole Derivatives

- Compound C: N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide () Key Differences: Replaces 1,3,4-oxadiazole with 1,3,4-thiadiazole and substitutes trifluoromethyl with a benzylsulfanyl group. Structural analysis via X-ray crystallography revealed planar geometry and intramolecular S···O hypervalent interactions (2.625 Å) .

Benzothiazole and Fluorobenzyl Analogues

Compound D : N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide ()

Compound E : N-(4-fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide ()

Structure-Activity Relationship (SAR) Insights

- Trifluoromethyl vs. Sulfonyl/Pyridinyl Groups : The trifluoromethyl group in the target compound likely enhances lipophilicity and electron-withdrawing effects, favoring membrane permeability and metabolic stability over sulfonyl or pyridinyl groups .

- Piperidine vs. Piperazine : Piperidine’s six-membered ring offers conformational flexibility, while piperazine’s basic nitrogen in Compound D improves solubility but may reduce CNS penetration due to increased polarity .

- Oxadiazole vs. Thiadiazole : The oxadiazole’s electronegative oxygen atoms (vs. sulfur in thiadiazole) may influence hydrogen-bonding interactions with biological targets, as seen in Compound B’s enzyme inhibition .

Biological Activity

N-benzyl-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and antitumor effects. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of 368.35 g/mol. The presence of the trifluoromethyl and oxadiazole moieties contributes to its unique properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₉F₃N₄O₂ |

| Molecular Weight | 368.35 g/mol |

| CAS Number | 1396686-29-5 |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : Compounds containing the oxadiazole ring have shown significant inhibition against key enzymes involved in bacterial cell wall synthesis and fatty acid metabolism. For instance, they may inhibit the enoyl-acyl carrier protein (ACP) reductase (FabI), disrupting fatty acid biosynthesis critical for bacterial growth .

- Antimicrobial Activity : Research indicates that oxadiazole derivatives exhibit broad-spectrum antimicrobial properties. Studies have demonstrated that similar compounds can effectively inhibit various strains of bacteria, including Mycobacterium tuberculosis and Staphylococcus aureus, showcasing their potential as therapeutic agents against resistant strains .

Antimicrobial Effects

A study by Dhumal et al. (2016) highlighted that derivatives of 1,3,4-oxadiazole showed potent activity against Mycobacterium bovis BCG both in active and dormant states. The binding affinity to the active site of the mycobacterial enoyl reductase enzyme was confirmed through molecular docking studies .

Another investigation demonstrated that certain 1,3,4-oxadiazole derivatives exhibited higher antimicrobial activity compared to standard antibiotics like vancomycin and linezolid against resistant bacterial strains .

Antitumor Activity

The 1,3,4-oxadiazole scaffold has been recognized for its anticancer properties. Research indicates that compounds within this class can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation .

Case Studies and Experimental Findings

Several experimental studies have been conducted to evaluate the biological activity of N-benzyl derivatives:

- In Vitro Testing : In vitro assays have shown that N-benzyl derivatives can significantly inhibit the growth of pathogenic bacteria. For instance, compounds were tested against Staphylococcus aureus and demonstrated MIC values lower than traditional antibiotics .

- Molecular Docking Studies : Molecular docking analyses have provided insights into the binding interactions between N-benzyl derivatives and target proteins involved in metabolic pathways crucial for bacterial survival .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-benzyl-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide?

- Methodology : The compound’s synthesis typically involves multi-step reactions:

- Step 1 : Preparation of the 1,3,4-oxadiazole core via cyclization of thiosemicarbazides using dehydrating agents like sulfuric acid or phosphorous oxychloride .

- Step 2 : Functionalization of the piperidine ring, often via nucleophilic substitution or coupling reactions.

- Step 3 : Acetamide formation through condensation of the benzylamine derivative with activated carboxylic acid intermediates (e.g., using EDC/HOBt coupling agents) .

Q. What safety protocols are critical when handling this compound?

- Hazard Identification : Classified as acutely toxic (oral), skin/eye irritant, and respiratory hazard under OSHA standards .

- Mitigation : Use fume hoods for dust control, wear nitrile gloves, safety goggles, and lab coats. Store in a cool, dry environment away from oxidizers .

Q. How is the purity of this compound validated in academic research?

- Analytical Methods :

- HPLC : Reverse-phase C18 column with UV detection at 254 nm; ≥95% purity threshold.

- TLC : Ethyl acetate/hexane (3:7) solvent system to monitor reaction progress .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Approach : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify transition states. Pair with machine learning (ML) to predict optimal solvent systems and catalyst efficiency .

- Case Study : ICReDD’s reaction path search algorithms reduced experimental iterations by 40% in analogous heterocyclic syntheses .

Q. What strategies resolve contradictions in bioactivity data (e.g., antibacterial vs. anti-inflammatory assays)?

- Root Cause Analysis :

- Solubility Bias : Poor aqueous solubility may skew in vitro results. Use DMSO co-solvents with ≤0.1% v/v to minimize cytotoxicity .

- Assay Interference : The trifluoromethyl group may quench fluorescence in high-throughput screens. Validate via orthogonal methods (e.g., microbroth dilution for antibacterial studies) .

Q. How does the trifluoromethyl group influence metabolic stability in pharmacokinetic studies?

- Mechanistic Insight : The CF group enhances lipophilicity (logP >2.5), improving membrane permeability. However, it may reduce hepatic clearance due to steric hindrance of cytochrome P450 enzymes.

- Experimental Design :

- In vitro : Microsomal stability assays (rat/human liver microsomes) with LC-MS quantification .

- In silico : ADMET prediction tools (e.g., SwissADME) to model metabolic hotspots .

Q. What are the stability challenges under varying pH and temperature conditions?

- Degradation Pathways :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.